molecular formula C25H29N3O5 B11061304 Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11061304
M. Wt: 451.5 g/mol
InChI Key: DMOBRLCLFXRDPZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to a piperidine ring substituted with an ethoxyphenyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with the pyrrolidine derivative.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an amination reaction, where the piperidine nitrogen reacts with an ethoxyphenyl halide.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions or enzyme activity.

Medicine

In medicinal chemistry, Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyrrolidine rings provide structural rigidity. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Methyl 4-(3-{4-[(4-chlorophenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Compared to similar compounds, Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate features an ethoxy group, which can influence its lipophilicity and binding affinity. This modification may enhance its biological activity or alter its pharmacokinetic properties, making it a unique candidate for further research.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 4-[3-[4-(4-ethoxyanilino)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H29N3O5/c1-3-33-21-10-6-18(7-11-21)26-19-12-14-27(15-13-19)22-16-23(29)28(24(22)30)20-8-4-17(5-9-20)25(31)32-2/h4-11,19,22,26H,3,12-16H2,1-2H3

InChI Key

DMOBRLCLFXRDPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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